Superior Aqueous Solubility Profile Through Balanced Lipophilicity
The target compound demonstrates a more balanced lipophilicity profile compared to key analogs, a crucial factor for drug-like properties. Its computed XLogP3 is 2.7 , which is lower than that of the 3-chlorobenzoate analog (LogP = 3.28) and the 4-methylbenzoate analog (XLogP3 = 3.1) . This indicates a higher predicted aqueous solubility and a potential reduction in non-specific binding and toxicity risks often associated with highly lipophilic compounds. The unsubstituted benzoate analog has a comparable LogP of 2.83 , but lacks the hydrogen-bond acceptor capability of the methoxy group.
| Evidence Dimension | Computed Lipophilicity (XLogP3/LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.7 |
| Comparator Or Baseline | 3-chlorobenzoate analog (LogP = 3.28); 4-methylbenzoate analog (XLogP3 = 3.1); unsubstituted benzoate analog (LogP = 2.8236) |
| Quantified Difference | Δ LogP = -0.58 vs. 3-chlorobenzoate; Δ XLogP3 = -0.4 vs. 4-methylbenzoate; Δ LogP = -0.12 vs. unsubstituted benzoate |
| Conditions | Computed properties from multiple sources (Kuujia, Chemsrc, Leyan) at standard conditions. |
Why This Matters
The lower lipophilicity of the 3-methoxy derivative is critical for procurement decisions when designing compounds with favorable ADME profiles, as it predicts better solubility and potentially lower off-target toxicity compared to more lipophilic halogenated or methylated analogs.
- [1] Kuujia.com. (2025). Cas no 343373-78-4: (7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 3-methoxybenzoate - Computed Properties. Retrieved from https://www.kuujia.com/cas-343373-78-4.html View Source
- [2] Kuujia.com. (2025). Cas no 343373-79-5: (7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 4-methylbenzoate - Computed Properties. Retrieved from https://www.kuujia.com/cas-343373-79-5.html View Source
